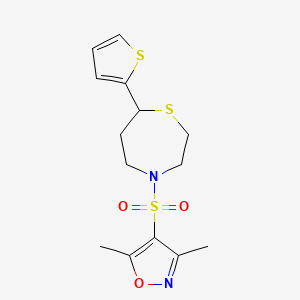

3,5-Dimethyl-4-((7-(thiophen-2-yl)-1,4-thiazepan-4-yl)sulfonyl)isoxazole

Description

3,5-Dimethyl-4-((7-(thiophen-2-yl)-1,4-thiazepan-4-yl)sulfonyl)isoxazole is a complex organic compound that belongs to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is notable for its unique structure, which includes a thiophene ring and a thiazepane ring, making it a subject of interest in various fields of scientific research.

Properties

IUPAC Name |

3,5-dimethyl-4-[(7-thiophen-2-yl-1,4-thiazepan-4-yl)sulfonyl]-1,2-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O3S3/c1-10-14(11(2)19-15-10)22(17,18)16-6-5-13(21-9-7-16)12-4-3-8-20-12/h3-4,8,13H,5-7,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAFBBKGRGBFJKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)S(=O)(=O)N2CCC(SCC2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O3S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl-4-((7-(thiophen-2-yl)-1,4-thiazepan-4-yl)sulfonyl)isoxazole typically involves multiple steps, starting with the preparation of the isoxazole ring. One common method is the (3 + 2) cycloaddition reaction, where a nitrile oxide reacts with an alkyne or alkene to form the isoxazole ring . The thiophene and thiazepane rings are then introduced through subsequent reactions, often involving sulfonylation and cyclization steps .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, such as copper (I) or ruthenium (II), to facilitate the cycloaddition reactions . Additionally, solvent selection and temperature control are crucial factors in scaling up the synthesis for industrial applications.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-4-((7-(thiophen-2-yl)-1,4-thiazepan-4-yl)sulfonyl)isoxazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

3,5-Dimethyl-4-((7-(thiophen-2-yl)-1,4-thiazepan-4-yl)sulfonyl)isoxazole has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and reactivity.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-4-((7-(thiophen-2-yl)-1,4-thiazepan-4-yl)sulfonyl)isoxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

3,5-Dimethylisoxazole: Lacks the thiophene and thiazepane rings, making it less complex.

4-Sulfonylisoxazole: Similar sulfonyl group but different substituents on the isoxazole ring.

Thiophene derivatives: Contain the thiophene ring but lack the isoxazole and thiazepane rings.

Uniqueness

3,5-Dimethyl-4-((7-(thiophen-2-yl)-1,4-thiazepan-4-yl)sulfonyl)isoxazole is unique due to its combination of the isoxazole, thiophene, and thiazepane rings.

Biological Activity

3,5-Dimethyl-4-((7-(thiophen-2-yl)-1,4-thiazepan-4-yl)sulfonyl)isoxazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound based on diverse research findings.

Chemical Structure

The compound is characterized by the following chemical structure:

This structure includes a thiophene ring, a thiazepane moiety, and an isoxazole core, which contribute to its biological activity.

Synthesis

The synthesis of this compound involves several steps:

- Formation of Isoxazole : The initial step typically involves the condensation of 3,5-dimethylisoxazole with a suitable sulfonyl chloride.

- Thiazepane Integration : The thiophen-2-yl and thiazepane groups are introduced through nucleophilic substitution reactions.

Biological Activity

Antimicrobial Properties :

Research has shown that derivatives of isoxazole exhibit significant antibacterial activity. For instance, compounds with sulfonamide functionalities have been reported to inhibit the growth of both Gram-positive and Gram-negative bacteria.

Enzyme Inhibition :

Studies indicate that sulfonamide derivatives can act as inhibitors for various enzymes:

- Carbonic Anhydrase Inhibition : Some derivatives have been tested for their ability to inhibit human carbonic anhydrase (hCA) isoforms. For instance, certain compounds showed modest inhibition against hCA I and II with Ki values around 96 µM .

The mechanism by which this compound exerts its biological effects may involve:

- Inhibition of Enzymatic Activity : The sulfonamide group likely interacts with the active sites of target enzymes, disrupting their function.

- Interaction with Bacterial Cell Wall Synthesis : Some studies suggest that isoxazole derivatives may interfere with bacterial cell wall synthesis pathways.

Case Studies

Several studies have explored the biological implications of related compounds:

- Study on Antibacterial Activity :

- Evaluation of Enzyme Inhibition :

Data Tables

Q & A

Q. What are the key synthetic pathways for 3,5-dimethyl-4-((7-(thiophen-2-yl)-1,4-thiazepan-4-yl)sulfonyl)isoxazole, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves sulfonylation of the isoxazole core with a functionalized 1,4-thiazepane intermediate. For example, refluxing in absolute ethanol with glacial acetic acid as a catalyst (common in heterocyclic sulfonamide formation) can yield the target compound. Optimization includes adjusting reaction time (e.g., 4–6 hours), temperature (40–80°C), and solvent polarity to improve yields. Post-synthesis purification via recrystallization (e.g., CHCl₃/petroleum ether mixtures) or column chromatography is critical for isolating high-purity products .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR spectroscopy (¹H, ¹³C, and 2D-COSY) confirms regiochemistry and substituent positions.

- Single-crystal X-ray diffraction (SCXRD) resolves the 3D structure, particularly for verifying sulfonyl-thiazepane connectivity and planarity of the isoxazole ring. Crystallization in DMF or similar polar solvents often produces suitable crystals .

- Mass spectrometry (HRMS) validates molecular weight and fragmentation patterns.

Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?

- Methodological Answer : Initial screening should include:

- Cytotoxicity assays (e.g., MTT on cancer cell lines) to assess antiproliferative activity.

- Enzyme inhibition studies (e.g., thrombin or viral proteases) due to structural similarities to sulfonamide-based inhibitors .

- Platelet aggregation assays (e.g., using ADP or collagen in vitro) to probe antithrombotic effects .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

- Methodological Answer :

- Systematic substitution : Modify the thiophene or thiazepane moieties (e.g., halogenation, nitration) to probe electronic and steric effects. For instance, bromination at the thiophene 5-position may enhance metabolic stability .

- Bioisosteric replacement : Replace the isoxazole with oxadiazole or triazole rings to compare potency and selectivity .

- Pharmacokinetic profiling : Use in vitro models (e.g., Caco-2 permeability, microsomal stability) to prioritize derivatives with improved bioavailability .

Q. What experimental strategies address contradictions in biological data across studies?

- Methodological Answer :

- Dose-response validation : Repeat assays with gradient concentrations (e.g., 0.1–100 µM) to confirm EC₅₀/IC₅₀ trends.

- Orthogonal assays : Cross-validate using alternative methods (e.g., flow cytometry vs. fluorescence microscopy for apoptosis).

- Control standardization : Include known inhibitors (e.g., aspirin for platelet aggregation) to calibrate assay conditions .

Q. How can environmental fate and ecotoxicological risks of this compound be assessed?

- Methodological Answer :

- Degradation studies : Expose the compound to UV light, hydrolytic (pH 3–9), or microbial conditions to identify breakdown products. LC-MS/MS tracks degradation pathways .

- Ecotoxicology assays : Use Daphnia magna (acute toxicity) and algal growth inhibition tests to estimate EC₅₀ values.

- Partition coefficient analysis : Measure logP to predict bioaccumulation potential in aquatic systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.